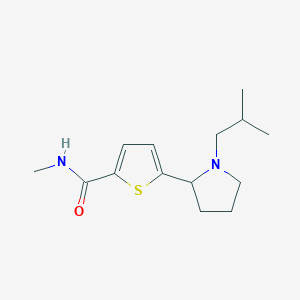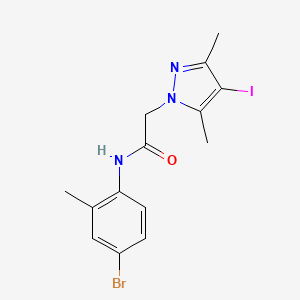methanone](/img/structure/B5972244.png)
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone, also known as HNG-156, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
The mechanism of action of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is not fully understood. However, studies have suggested that [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone exerts its effects by modulating various signaling pathways. For example, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have various biochemical and physiological effects. In cancer cells, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines in immune cells. Furthermore, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is that it has been shown to have a high selectivity for cancer cells, which may reduce the risk of off-target effects. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have low toxicity in animal models. However, one limitation of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone. One area of research is to further elucidate its mechanism of action. Additionally, studies are needed to determine the optimal dosage and administration regimen for [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone. Furthermore, studies are needed to evaluate the efficacy of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone in animal models of various diseases, including cancer, neurodegenerative disorders, and inflammation. Finally, studies are needed to evaluate the safety and efficacy of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone in human clinical trials.
Synthesemethoden
The synthesis of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone involves the reaction of 1-naphthylmethanone with 1-(2-hydroxy-5-methoxybenzyl)piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to produce the final product. This synthesis method has been optimized to yield high purity and yield of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone.
Wissenschaftliche Forschungsanwendungen
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been extensively studied for its potential therapeutic applications. One area of research is its anti-cancer properties. Studies have shown that [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-28-20-11-12-23(26)19(14-20)16-25-13-5-8-18(15-25)24(27)22-10-4-7-17-6-2-3-9-21(17)22/h2-4,6-7,9-12,14,18,26H,5,8,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHODXBYWAIHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)


![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)



![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)